(1,1-Dioxidotetrahydrothiophen-3-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone
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Description
(1,1-Dioxidotetrahydrothiophen-3-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C15H20N6O3S and its molecular weight is 364.42. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of (1,1-Dioxidotetrahydrothiophen-3-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in regulating the electrical activity of cells, particularly neurons, by controlling the flow of potassium ions across the cell membrane .
Mode of Action
This compound interacts with its target, the GIRK channels, by binding to them and activating them . This activation allows potassium ions to flow out of the cell, which leads to hyperpolarization of the cell membrane and a decrease in cell excitability .
Biochemical Pathways
The activation of GIRK channels by this compound affects several biochemical pathways. The hyperpolarization of the cell membrane can inhibit the firing of action potentials, thereby affecting neuronal signaling pathways . The exact downstream effects can vary depending on the specific type of cell and the nature of the signaling pathways involved.
Pharmacokinetics
It has been reported that compounds in this series display nanomolar potency as girk1/2 activators with improved metabolic stability over the prototypical urea-based compounds .
Result of Action
The activation of GIRK channels by this compound leads to a decrease in cell excitability. This can have various effects at the molecular and cellular level, depending on the specific type of cell. For example, in neurons, this could result in a decrease in the firing of action potentials .
Properties
IUPAC Name |
(1,1-dioxothiolan-3-yl)-[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O3S/c1-11-17-18-14-13(16-3-4-21(11)14)19-5-7-20(8-6-19)15(22)12-2-9-25(23,24)10-12/h3-4,12H,2,5-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFPYUVWURNOWQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)C4CCS(=O)(=O)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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